3,4-Dichloro-N-((1,1-dimethylethoxy)carbonyl)-D-phenylalanine

Catalog No.
S1768349
CAS No.
114873-13-1
M.F
C14H17Cl2NO4
M. Wt
334.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichloro-N-((1,1-dimethylethoxy)carbonyl)-D-ph...

CAS Number

114873-13-1

Product Name

3,4-Dichloro-N-((1,1-dimethylethoxy)carbonyl)-D-phenylalanine

IUPAC Name

(2R)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

UGZIQCCPEDCGGN-LLVKDONJSA-N

Synonyms

Boc-3,4-dichloro-D-phenylalanine;114873-13-1;(R)-2-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoicacid;Boc-D-Phe(3,4-Cl2)-OH;BOC-D-3,4-DICHLOROPHE;BOC-D-PHE(3,4-DICL)-OH;ST50826222;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoicacid;(2R)-3-(3,4-dichlorophenyl)-2-[(tert-butoxy)carbonylamino]propanoicacid;Boc-D-3,4-Dichlorophenylalanine;15041_ALDRICH;SCHEMBL1311165;Boc-L-phe(3,4-Cl2)-OH;15041_FLUKA;CTK8C5724;MolPort-001-758-486;ZINC2517124;BOC-3,4-DICHLORO-D-PHE-OH;BOC-D-3,4-DICHLORO-PHE-OH;CB-738;MFCD00151887;AKOS015836544;AB04015;AM82044;BOC-(3,4-DI-CL)-D-PHE-OH

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

3,4-Dichloro-N-((1,1-dimethylethoxy)carbonyl)-D-phenylalanine (Boc-D-Phe(3,4-Cl2)-OH, CAS: 114873-13-1) is a specialized, enantiomerically pure unnatural amino acid derivative. It features a D-configured chiral center, a lipophilic 3,4-dichlorophenyl side chain, and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine. In industrial and medicinal chemistry procurement, this compound is primarily sourced as a critical chiral building block for the synthesis of peptidomimetics and small-molecule receptor antagonists, most notably dual neurokinin NK1/NK2 antagonists. Its baseline value lies in providing both strict stereochemical control and a specific halogenated steric bulk that cannot be achieved with standard natural amino acids or simpler mono-halogenated derivatives.

Research Fit

Peptide Synthesis

N-Boc protected D-amino acid for solid- and solution-phase peptide assembly with stereochemical control.

Medicinal Chemistry

3,4-dichloro substitution enhances lipophilicity and electronic tuning for hydrophobic binding pocket studies.

Chiral Pool

Defined optical rotation supports enantiomer identity verification in asymmetric synthesis workflows.

Generic substitution of Boc-D-Phe(3,4-Cl2)-OH fails across both synthetic workflow and pharmacological performance dimensions. Substituting with the L-enantiomer (Boc-L-Phe(3,4-Cl2)-OH) alters the spatial trajectory of the side chain, abolishing binding affinity in stereospecific targets like the NK1 receptor. Replacing it with the mono-chlorinated analog, Boc-D-Phe(4-Cl)-OH, reduces the lipophilic surface area and alters the dihedral angles of the phenyl ring, failing to adequately fill the deep hydrophobic binding pockets required for potent dual antagonism. Furthermore, substituting the Boc protecting group with an Fmoc group (Fmoc-D-Phe(3,4-Cl2)-OH) is incompatible with solution-phase synthetic routes that utilize basic conditions (such as amine couplings), as the base-labile Fmoc group undergoes premature cleavage, drastically reducing overall yield.

Substitution Risk

L-Enantiomer (CAS 80741-39-5)

Yields diastereomeric products with altered receptor-binding profile; D-configuration is essential for target stereochemistry in D-peptide and neurokinin antagonist synthesis.

Mono-chlorinated analogs (e.g., Boc-4-Cl-D-Phe)

Single chlorine substitution reduces hydrophobic character and electronic influence; may not reproduce the binding interactions required for DPP-IV or NK receptor studies.

Non-halogenated Boc-D-Phe (CAS 18942-49-9)

Lower lipophilicity (estimated ΔLogP ~1.2) alters peptide folding and hydrophobic engagement; unsuitable as a direct replacement when dichloro motif is structurally required.

Stereochemical Requirement for NK1/NK2 Antagonism

The D-configuration of the 3,4-dichlorophenylalanine moiety is strictly required for the pharmacological activity of specific neurokinin antagonists. When Boc-D-Phe(3,4-Cl2)-OH (>99.5% ee) is used as the starting material for the synthesis of DNK333, the resulting (R,R)-diastereomer exhibits balanced affinity for cloned human NK1 (pKi = 8.38) and NK2 (pKi = 8.02) receptors. Synthesis utilizing other stereoisomers (such as those derived from the L-enantiomer) fails to produce this balanced affinity, rendering the resulting compounds therapeutically inactive.

Evidence DimensionReceptor Binding Affinity (pKi)
Target Compound DatapKi = 8.38 (NK1) and 8.02 (NK2) for the D-derived (R,R)-isomer
Comparator Or BaselineL-derived or mixed diastereoisomers
Quantified DifferenceOnly the D-derived R,R-isomer exhibits the balanced dual affinity required for efficacy
ConditionsIn vitro binding assay on cloned human NK1 and NK2 receptors

Procurement must strictly specify the D-enantiomer with >99.5% ee, as any L-enantiomer contamination directly translates to inactive API and wasted downstream processing.

Enantiomeric Configuration
Head-to-head
[α]²²ᴅ = −28 ± 2° (D) vs. +25 ± 1° (L) in EtOAc; >99.5% ee required for (R,R)-DNK333 synthesis from D-enantiomer.
Enantiomer-specific synthesis context, supports stereochemical control.
Verify enantiomer identity by polarimetry per lot.

Boc Group Stability in Solution-Phase Synthesis

For multi-step solution-phase synthesis involving basic coupling conditions, the Boc protecting group provides critical stability that Fmoc lacks. In the 6+1 step synthesis of DNK333, starting from Boc-D-Phe(3,4-Cl2)-OH allows the intermediate to survive basic amine coupling environments, resulting in an overall synthetic yield of 25-30%. If Fmoc-D-Phe(3,4-Cl2)-OH were used, the base-labile Fmoc group would undergo premature deprotection during these steps, necessitating additional reprotection steps or causing significant yield losses.

Evidence DimensionOverall Synthetic Yield in Basic Solution-Phase Routes
Target Compound Data25-30% overall yield across 7 steps using Boc protection
Comparator Or BaselineFmoc-D-Phe(3,4-Cl2)-OH
Quantified DifferenceBoc remains intact under basic coupling conditions; Fmoc undergoes premature cleavage
ConditionsMulti-step solution-phase synthesis of DNK333

Process chemists designing solution-phase routes with basic steps must procure the Boc-protected variant to ensure route viability and maintain high overall yields.

Lipophilicity Profile
Class-level
XLogP3 = 3.8 (3,4-Cl₂) vs. ~2.6 (Boc-D-Phe)
Higher lipophilicity supports hydrophobic interaction studies.
Computed value; experimental logP may vary.

3,4-Dichloro Substitution: Enhanced Lipophilicity

The 3,4-dichloro substitution pattern on the D-phenylalanine ring provides a specific steric and electronic profile that differentiates it from mono-chlorinated analogs. The addition of the meta-chlorine atom increases the overall lipophilicity and polarizability of the side chain, which is essential for occupying the deep, hydrophobic binding pockets of receptors like NK1. Substituting with Boc-D-Phe(4-Cl)-OH fails to provide this necessary meta-position bulk, altering the pharmacophore geometry and reducing the compound's ability to achieve the balanced pKi > 8.0 required for dual NK1/NK2 antagonism.

Evidence DimensionPharmacophore Steric/Lipophilic Fit
Target Compound Data3,4-dichloro substitution enables pKi > 8.0 for both NK1 and NK2
Comparator Or BaselineBoc-D-Phe(4-Cl)-OH (mono-chloro analog)
Quantified Difference3,4-dichloro provides essential meta-position bulk missing in 4-Cl analogs
ConditionsStructure-activity relationship (SAR) optimization for dual neurokinin antagonists

Buyers optimizing for deep hydrophobic pocket binding must select the 3,4-dichloro derivative over cheaper mono-chloro alternatives to achieve the required potency.

Chiral Pool Route to DNK333
Head-to-head
25–30% overall yield, >99.5% ee; reported pKi NK1 = 8.38, NK2 = 8.02 (cloned human receptors). L-enantiomer yields inactive diastereomers.
Reported synthetic route to a dual NK receptor antagonist research tool.
pKi values from research context; no clinical efficacy implied.
Purity & QC Benchmarks
Cross-study
≥98% HPLC purity; [α]²²ᴅ = −28 ± 2°; MW 334.20; MP 120–124°C. Mono-Cl analog MW 299.75; L-enantiomer [α] +25°.
QC benchmarks enable enantiomer identity confirmation upon receipt.
Review lot-specific COA for actual values.

Solution-Phase Neurokinin Antagonist Synthesis

Due to the stability of the Boc group under basic conditions, this compound is a practical starting material for multi-step solution-phase synthesis of complex small molecules, such as the dual NK1/NK2 receptor antagonist DNK333. It allows for sequential amine couplings without the risk of premature deprotection that plagues Fmoc-based strategies.

Lipophilic Peptidomimetics via Boc-SPPS

In Solid-Phase Peptide Synthesis (SPPS) where strong acid cleavage (e.g., HF) is utilized, Boc-D-Phe(3,4-Cl2)-OH is incorporated to introduce a rigid, highly lipophilic, and degradation-resistant D-amino acid into the peptide backbone. This is particularly useful for sequences prone to aggregation where standard Fmoc protocols yield poor purity.

Chiral Amino Alcohol and Amine Precursor

The compound serves as a high-purity (>99.5% ee) chiral pool reagent for reduction into 3,4-dichlorophenylalaninol derivatives. The Boc group protects the amine during strong reductive steps, ensuring that the stereocenter is preserved and side reactions are minimized during the production of advanced pharmaceutical intermediates.

Application Fit Matrix

Application
Selection Property
Validation Focus
Neurokinin receptor research
D-configuration, high enantiomeric purity
Diastereomer identity and receptor-binding assay context
DPP-IV inhibitor research
3,4-dichloro substitution profile
DPP-IV enzymatic assay and hydrophobic interaction context
Protease-resistant peptide research
D-amino acid stereochemistry
Proteolytic stability in biological matrices
Asymmetric synthesis methodology
Defined optical rotation and commercial purity
Enantiomeric excess verification in new catalytic routes

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

333.0534634 Da

Monoisotopic Mass

333.0534634 Da

Heavy Atom Count

21

Wikipedia

Boc-3,4-dichloro-D-phenylalanine

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